molecular formula C21H23BrN6O3 B12676051 N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide CAS No. 83249-47-2

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide

Cat. No.: B12676051
CAS No.: 83249-47-2
M. Wt: 487.3 g/mol
InChI Key: MFZCNHQXBMFAEU-UHFFFAOYSA-N
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Description

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide is a synthetic organic compound known for its vibrant color properties. It is commonly used in the dye industry, particularly for coloring synthetic fibers. The compound is characterized by its azo group, which is responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide typically involves a multi-step process:

    Diazotization: The starting material, 2-bromo-6-cyano-4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(dipropylamino)phenylacetamide in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.

    Purification: The crude product is purified using recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: The major products depend on the nucleophile used; for example, thiol substitution would yield a thioether derivative.

Scientific Research Applications

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Employed in staining biological specimens.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Chromophoric Properties: The azo group is responsible for the compound’s color, which is utilized in dyeing processes.

    Chemical Reactivity: The presence of functional groups such as bromine and nitro groups makes the compound reactive towards nucleophiles and reducing agents.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
  • N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]acetamide

Uniqueness

N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide is unique due to its specific functional groups, which impart distinct chemical reactivity and chromophoric properties. The dipropylamino group, in particular, differentiates it from similar compounds, affecting its solubility and interaction with substrates.

Properties

CAS No.

83249-47-2

Molecular Formula

C21H23BrN6O3

Molecular Weight

487.3 g/mol

IUPAC Name

N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(dipropylamino)phenyl]acetamide

InChI

InChI=1S/C21H23BrN6O3/c1-4-8-27(9-5-2)16-6-7-19(20(12-16)24-14(3)29)25-26-21-15(13-23)10-17(28(30)31)11-18(21)22/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,24,29)

InChI Key

MFZCNHQXBMFAEU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)NC(=O)C

Origin of Product

United States

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